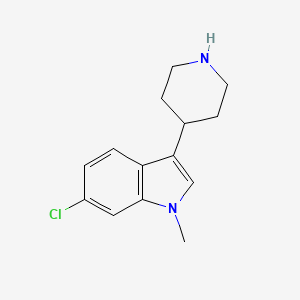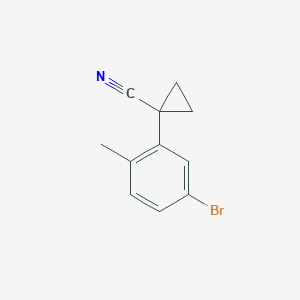
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a cyclopropane ring attached to a brominated methylphenyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring . The reaction conditions are generally mild and result in high yields of the desired product.
Chemical Reactions Analysis
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Cyclopropanation Reactions: The cyclopropane ring can participate in ring-opening reactions under certain conditions.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and other halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing cyclopropane rings.
Biology: The compound’s structural features make it a potential candidate for studying biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile exerts its effects is not well-understood. its structural features suggest that it may interact with molecular targets such as enzymes and receptors through non-covalent interactions. The cyclopropane ring and carbonitrile group may play a role in stabilizing these interactions and enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile include:
- 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
- 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in the functional groups attached to the cyclopropane ring. The presence of different substituents can significantly influence their chemical reactivity and potential applications. This compound is unique due to its specific combination of a brominated methylphenyl group and a carbonitrile group, which may confer distinct properties and reactivity.
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
UXQWDLSSLMNKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


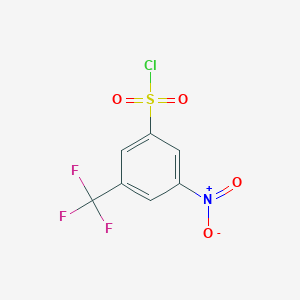
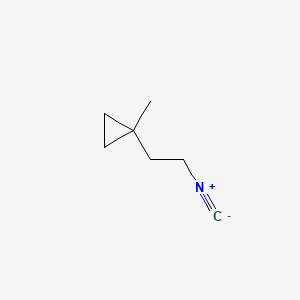
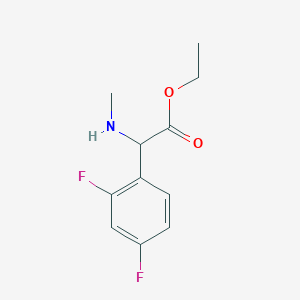
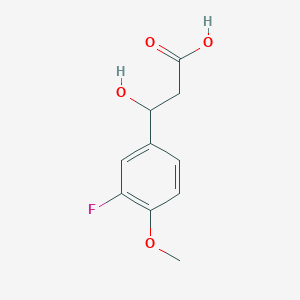
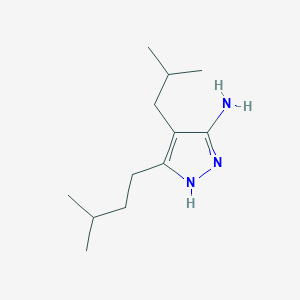
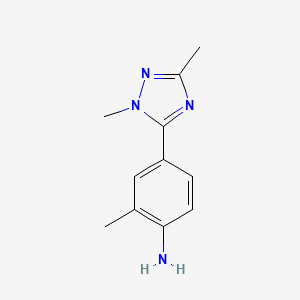

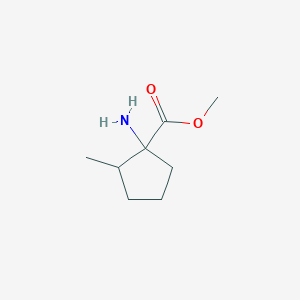

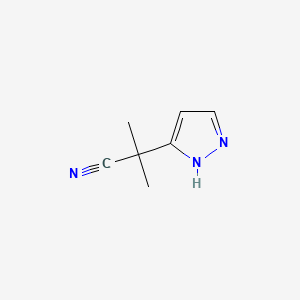

![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
